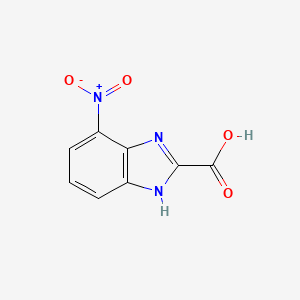

4-Nitro-1H-benzimidazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Nitro-1H-benzimidazole-2-carboxylic acid” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot procedure that involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization . The reactions are accelerated by orders of magnitude in comparison to the bulk .Chemical Reactions Analysis

The chemical reactions involving benzimidazoles are diverse. For instance, a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles in the presence of TBHP at moderate temperature via a domino C-H functionalization, transimination, ortho-selective amination, and a cyclization sequence .Scientific Research Applications

Drug Development

Imidazole-based compounds play a crucial role in drug development. Existing drugs containing imidazole moieties demonstrate diverse therapeutic effects, such as antihistaminic, antiviral, and antiulcer properties. Researchers could explore the potential of 4-Nitro-1H-benzimidazole-2-carboxylic acid as a scaffold for novel drug candidates.

While these areas highlight potential applications, further experimental studies are necessary to validate the compound’s effectiveness. Researchers should explore its mechanisms of action, toxicity profiles, and pharmacokinetics to unlock its full potential in various fields .

Safety and Hazards

Future Directions

Benzimidazoles have shown promising applications in biological and clinical studies . They have been used as corrosion inhibitors for steels, pure metals, and alloys . The future directions of benzimidazole research could involve exploring its potential applications in other fields and developing new synthesis methods .

Mechanism of Action

Target of Action

4-Nitro-1H-benzimidazole-2-carboxylic acid, also known as 1h-benzimidazole-2-carboxylic acid,4-nitro-, is a derivative of benzimidazole . Benzimidazole and its derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, such as enzyme inhibition, dna binding, and disturbing tubulin polymerization or depolymerization

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Benzimidazole derivatives are known to have varied pharmacological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Benzimidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

4-nitro-1H-benzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-9-4-2-1-3-5(11(14)15)6(4)10-7/h1-3H,(H,9,10)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAFDAPFBQTRBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666536 |

Source

|

| Record name | 4-Nitro-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189045-24-7 |

Source

|

| Record name | 4-Nitro-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)

![[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol](/img/structure/B574550.png)

![5-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-[3-(2-phenoxyethoxy)propyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B574553.png)